molecular formula C6H4BrClO2S B1265596 3-Bromobenzenesulfonyl chloride CAS No. 2905-24-0

3-Bromobenzenesulfonyl chloride

Cat. No. B1265596
CAS RN: 2905-24-0
M. Wt: 255.52 g/mol
InChI Key: PJGOLCXVWIYXRQ-UHFFFAOYSA-N
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Description

3-Bromobenzenesulfonyl chloride is a chemical compound used in various chemical synthesis processes, including the preparation of sulfonamide derivatives and in palladium-catalyzed coupling reactions. It serves as a versatile intermediate in organic synthesis due to its reactive sulfonyl chloride group.

Synthesis Analysis

The synthesis of derivatives similar to 3-Bromobenzenesulfonyl chloride, like 3-Nitrobenzenesulfonyl chloride and 3-Formylbenzenesulfonyl chloride derivatives, involves chlorosulfonation reactions and conversion processes in the presence of suitable catalysts and sulfonation agents (Chen Zhong-xiu, 2009); (Xuefei Bao et al., 2017).

Molecular Structure Analysis

The molecular structure of 3-Bromobenzenesulfonyl chloride derivatives has been characterized using various spectroscopic and crystallographic techniques, highlighting the role of hydrogen and halogen bonding in their supramolecular organization (Virginia Lozano et al., 2008).

Chemical Reactions and Properties

3-Bromobenzenesulfonyl chloride participates in palladium-catalyzed arylation reactions, demonstrating the compound's utility in synthesizing arylated heteroarenes without cleaving C–Br bonds, allowing further transformations (Aymen Skhiri et al., 2015).

Physical Properties Analysis

The physical properties of 3-Bromobenzenesulfonyl chloride and its derivatives, such as melting points, solubility, and crystal structure, can be inferred from related compounds. Studies on compounds like 3-Bromoanilinium di(4-bromobenzenesulfonyl)amide have revealed insights into their supramolecular structures, which are influenced by classical hydrogen bonding and the isomerism of the cations (Virginia Lozano et al., 2008).

Chemical Properties Analysis

The chemical properties of 3-Bromobenzenesulfonyl chloride, such as reactivity with nucleophiles, stability under various conditions, and participation in coupling reactions, are critical for its application in organic synthesis. For example, its reactivity in nickel-catalyzed carbonylative synthesis of thiochromenones highlights its role as a sulfur precursor (Wei Wang et al., 2021).

Scientific Research Applications

Palladium-Catalysed Arylation

3-Bromobenzenesulfonyl chloride is utilized in palladium-catalysed desulfitative arylation, reacting with heteroarenes without cleaving the C-Br bonds. This process allows the production of arylated heteroarenes and facilitates further transformations due to its regioselective arylations and high functional group compatibility (Skhiri et al., 2015).

Nuclear Quadrupole Resonance Studies

Nuclear quadrupole resonance (NQR) Zeeman studies use 3-bromobenzenesulfonyl chloride to determine the field gradient directions and asymmetry parameters in molecules. This helps in understanding the double bond character of the C-Br bond in these molecules (Rao & Rogers, 1972).

Synthesis of Derivatives

3-Bromobenzenesulfonyl chloride is key in synthesizing 3-formylbenzenesulfonyl chloride derivatives. This involves converting aldehyde bisulfite adducts into target compounds, yielding a series of derivatives identified by chemical derivatization methods (Bao et al., 2017).

Carbonylative Synthesis

It's used in nickel-catalyzed carbonylation reactions with alkynes to synthesize thiochromenones, a method notable for its functional group compatibility and yielding a range of disubstituted thiochromenone products (Wang et al., 2021).

Solvation Effects in Hydrolysis

Studies on solvation effects in hydrolysis of 2-methylbenzenesulfonyl chloride and bromide, including 3-bromobenzenesulfonyl chloride, correlate structural and energy parameters with kinetic parameters of hydrolysis. This is crucial for understanding the influence of the halogen in these processes (Ivanov et al., 2004).

Enzyme Inhibition Studies

Research involving 3-bromobenzenesulfonyl chloride in synthesizing sulfonamides shows significant enzyme inhibition potential. This is evident in their evaluation against acetylcholinesterase (AChE) and α-glucosidase, with some compounds exhibiting excellent inhibitory potential (Riaz, 2020).

Green Synthesis

A green synthesis method for 3-nitrobenzenesulfonyl chloride, an important reactive dye intermediate, has been developed using 3-bromobenzenesulfonyl chloride. This method significantly reduces the amount of acidic waste gas and wastewater (Zhong-xiu, 2009).

Cycloaddition to Vinyl and Alkynyl Ethers

3-Bromobenzenesulfonyl chloride undergoes cycloaddition to vinyl and alkynyl ethers, serving as a 1,3-dipolar reagent. This is crucial for synthetic chemistry, particularly in creating specialized organic compounds (Goldsmith, 2001).

Analytical Chemistry Applications

In analytical chemistry, it enhances the detection responses of estrogens in liquid chromatography-mass spectrometry. This improvement is vital for the accurate quantification of biological compounds (Higashi et al., 2006).

Safety And Hazards

3-Bromobenzenesulfonyl chloride is classified as a skin corrosive and causes severe skin burns and eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Relevant Papers Unfortunately, the search results do not provide specific papers related to 3-Bromobenzenesulfonyl chloride .

properties

IUPAC Name

3-bromobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGOLCXVWIYXRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60183287
Record name m-Bromobenzenesulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60183287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromobenzenesulfonyl chloride

CAS RN

2905-24-0
Record name m-Bromobenzenesulphonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Bromobenzenesulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60183287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromobenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
A Skhiri, A Beladhria, K Yuan, JF Soulé… - European Journal of …, 2015 - Wiley Online Library
… with 3-bromobenzenesulfonyl chloride proceeded with … of 3-bromobenzenesulfonyl chloride and 4 equiv. of 1-… use of an excess of 3-bromobenzenesulfonyl chloride (2.5 equiv.…
S Mao, X Shi, JF Soulé, H Doucet - European Journal of …, 2020 - Wiley Online Library
… Conversely, the use of 3-bromobenzenesulfonyl chloride afforded the product 7 in 79 % … 4-(3-Bromophenyl)-2-methylthiophene (7):23 3-Bromobenzenesulfonyl chloride (0.255 g, 1 …
X Bao, D Song, X Qiao, X Zhao… - … Process Research & …, 2016 - ACS Publications
… (7) By the method, 1 was obtained with high yield on hundred-gram scale, but expensive palladium acetate was used and no industrial-scale 3-bromobenzenesulfonyl chloride was …
Number of citations: 11 pubs.acs.org
A Hfaiedh, K Yuan, H Ben Ammar… - …, 2015 - Wiley Online Library
… Pd-catalyzed desulfitative direct arylation of 1-methylindole with 3-bromobenzenesulfonyl chloride: effect of the solvent and steric hindrance on the regioselectivity. inline image …
TSB Lou, MC Willis - Tetrahedron, 2020 - Elsevier
… Prepared according to general procedure, using 3-bromobenzenesulfonyl chloride (2.0 g, 7.8 mmol, 1.0 equiv), KHF 2 (1.4 g, 18 mmol, 2.3 equiv), deionized water (4 mL) and CH 3 CN (…
Number of citations: 16 www.sciencedirect.com
X Guo, J Zhen, J Long, Q Wang, X Zeng - Journal of Luminescence, 2023 - Elsevier
… Fluorobenzene, ferric chloride, potassium tert-butoxide, 2-bromobenzenesulfonyl chloride, 3-bromobenzenesulfonyl chloride, 4-bromobenzenesulfonyl chloride and 5,11-dihydroindolo […
Number of citations: 2 www.sciencedirect.com
S Mehndiratta, YL Hsieh, YM Liu, AW Wang… - European Journal of …, 2014 - Elsevier
… 2-Methyltryptamine (22) was allowed to react with 3-bromobenzenesulfonyl chloride or 4-bromobenzenesulfonyl chloride in the presence of pyridine and acetonitrile to respectively …
Number of citations: 47 www.sciencedirect.com
A Sasmal, JK Bera, H Doucet… - European Journal of …, 2018 - Wiley Online Library
The reactivity of (poly)halo‐substituted benzenesulfonyl chlorides in palladium‐catalyzed ortho‐directed C–H bond sulfonylation of 2‐arylpyridines was investigated. The use of Ag 2 …
HY Lee, AC Tsai, MC Chen, PJ Shen… - Journal of medicinal …, 2014 - ACS Publications
… A variety of [6,5]-bicyclic heteroycles 24a–d were reacted with 3-bromobenzenesulfonyl chloride to yield compounds 25a–d. The resulting products underwent a Heck reaction to afford …
Number of citations: 79 pubs.acs.org
K Su, J Luo, L Van Meervelt - Acta Crystallographica Section E …, 2023 - scripts.iucr.org
… The basic metformin (258.2 mg, 2.0 mmol) and 3-bromobenzenesulfonyl chloride (144 µL, 1.0 mmol) were dissolved in 6 mL of anhydrous dichloromethane and stirred under a nitrogen …
Number of citations: 8 scripts.iucr.org

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